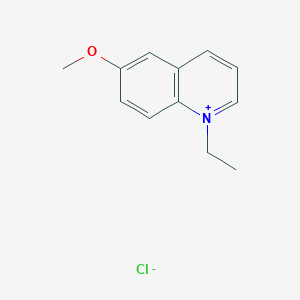
6-Methoxy-N-ethylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-ethylquinolinium is a quaternary ammonium compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is known for its unique properties, including its ability to act as a fluorescent probe, which makes it an ideal candidate for use in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-ethylquinolinium is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The molecule's fluorescent properties make it an ideal tool for studying these interactions in real-time.
Effets Biochimiques Et Physiologiques
6-Methoxy-N-ethylquinolinium has been shown to have minimal effects on biochemical and physiological processes in vitro. However, its fluorescent properties allow for the visualization of biological processes in real-time, making it an invaluable tool for studying cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methoxy-N-ethylquinolinium is its ability to act as a fluorescent probe, which allows for real-time visualization of biological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of this molecule is its relatively low quantum yield, which can make it challenging to detect in low concentrations.
Orientations Futures
There are several future directions for the use of 6-Methoxy-N-ethylquinolinium in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Additionally, this molecule could be used in the development of new imaging techniques for studying cellular processes. Finally, further research could be conducted to optimize the synthesis and purification methods for this molecule, potentially increasing its usefulness in various experiments.
Conclusion:
6-Methoxy-N-ethylquinolinium is a unique molecule that has gained significant attention in recent years due to its potential applications in scientific research. Its fluorescent properties make it an ideal candidate for use as a probe in various biochemical and physiological studies. While there are some limitations to its use, the future directions for this molecule are promising, and it is likely to continue to play a vital role in scientific research for years to come.
Méthodes De Synthèse
The synthesis of 6-Methoxy-N-ethylquinolinium involves the reaction of 6-methoxyquinoline with ethyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is then purified through a series of recrystallization steps to obtain a pure sample.
Applications De Recherche Scientifique
6-Methoxy-N-ethylquinolinium has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for studying the binding of nucleic acids, proteins, and other biomolecules. Additionally, it has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
134907-10-1 |
|---|---|
Nom du produit |
6-Methoxy-N-ethylquinolinium |
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.7 g/mol |
Nom IUPAC |
1-ethyl-6-methoxyquinolin-1-ium;chloride |
InChI |
InChI=1S/C12H14NO.ClH/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JFDLMJJVKVMQAW-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
SMILES canonique |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
Synonymes |
6-MEQ 6-methoxy-N-ethylquinolinium 6-methoxy-N-ethylquinolinium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
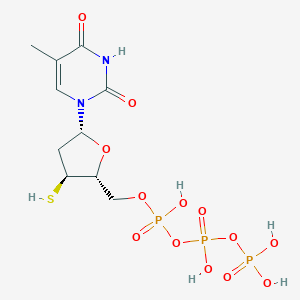
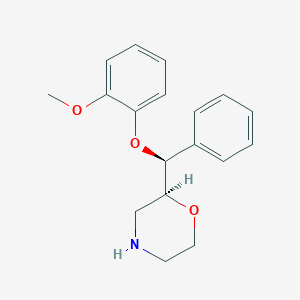
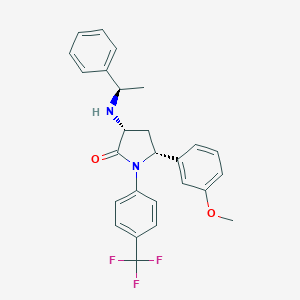
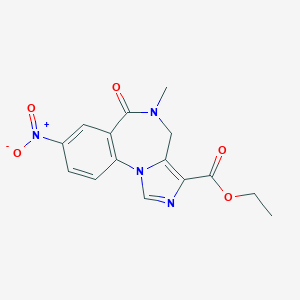
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
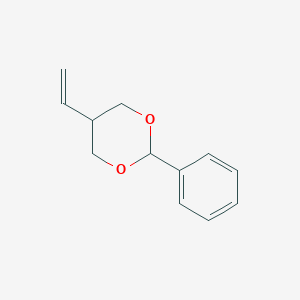
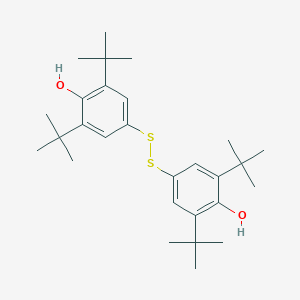
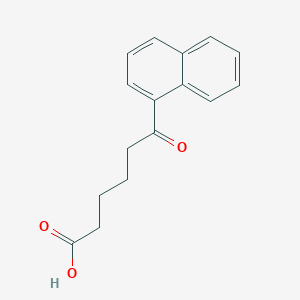
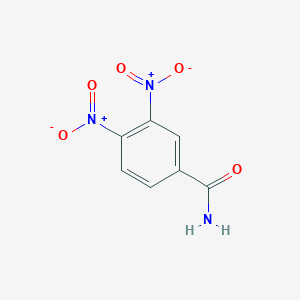
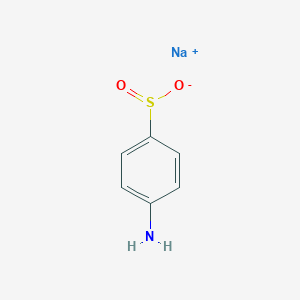
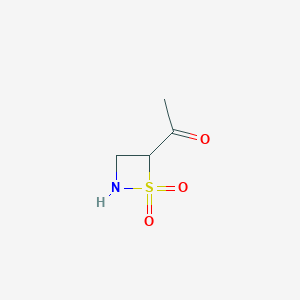
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)